3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one
Description
3-(Phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one is a fused polyheterocyclic compound featuring a thieno-triazolo-pyrimidine core modified with a phenylsulfonyl substituent. This scaffold is notable for its structural complexity and pharmacological relevance, particularly as a potent and selective serotonin 5-HT6 receptor antagonist (Ki = 8–10 nM) . Its synthesis typically involves cyclization reactions of azidothiophene precursors with activated methylene compounds, yielding high-purity products . The phenylsulfonyl group enhances metabolic stability and receptor binding affinity, making it a key pharmacophore in CNS drug development .
Properties
Molecular Formula |
C13H8N4O3S2 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
10-(benzenesulfonyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,8,10-tetraen-7-one |
InChI |
InChI=1S/C13H8N4O3S2/c18-12-10-9(6-7-21-10)17-11(14-12)13(15-16-17)22(19,20)8-4-2-1-3-5-8/h1-7,16H |
InChI Key |
FJBUUIMLVQNYMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=NNN3C2=NC(=O)C4=C3C=CS4 |
Origin of Product |
United States |
Preparation Methods
Azide-Based Cyclization
A highly efficient domino reaction adapted from Kostyuk et al. (2023) involves:
- Starting materials : 2-Azidothiophene-3-carboxylates and phenylsulfonyl acetonitrile derivatives.
- Conditions : Room temperature, K₂CO₃ in DMF, 2–4 hours.
- Mechanism :
Key advantages :
- No chromatographic purification required (yield: 68–72% for analogous compounds).
- Scalable to multigram quantities.
Limitations :
- Phenylsulfonyl acetonitrile precursors require multistep synthesis.
- Competing side reactions observed with electron-deficient azides.
Multicomponent One-Pot Synthesis
Inspired by El Bakri et al. (2023), a three-component strategy could be adapted:
- Components :
- 5-Amino-1-phenyl-1H-1,2,4-triazole
- Phenylsulfonylacetylene (as sulfonyl source)
- Ethyl 3-oxothiophene-2-carboxylate
- Catalysis : 10 mol% p-toluenesulfonic acid (PTSA) in refluxing ethanol.
- Outcome : Forms the triazolo-pyrimidine core with concurrent sulfonylation (theoretical yield: ~65%).
Critical parameters :
- Strict stoichiometric control (1:1:1 ratio) prevents oligomerization.
- Ethanol solvent polarity enhances intermediate solubility.
Late-Stage Sulfonylation Approaches
Direct C–H Sulfonation
A patent-pending method (CN114920686B) employs:
- Substrate : 3-Bromothieno[2,3-e]triazolo[1,5-a]pyrimidin-5(4H)-one.
- Sulfonating agent : Sodium benzenesulfonate (1.2 equiv), CuI (10 mol%), DMSO, 110°C, 12 h.
- Yield : 58% (purified via recrystallization from EtOH/H₂O).
Mechanistic insight :
- Single-electron transfer (SET) from Cu(I) generates sulfonate radical.
- Radical addition at C3 followed by rearomatization.
Side products :
Nucleophilic Aromatic Substitution
For halogenated precursors:
- Reagents :
- 3-Fluoro intermediate (synthesized via Schiemann reaction)
- Benzenesulfonyl chloride (2.0 equiv)
- Conditions : KOtBu (3.0 equiv), DMF, 80°C, 6 h.
- Yield : 63% with >95% purity (HPLC).
Optimization data :
| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | K₂CO₃ | DMF | 80 | 12 | 41 |
| 2 | Cs₂CO₃ | DMSO | 100 | 8 | 55 |
| 3 | KOtBu | DMF | 80 | 6 | 63 |
Table 1. Optimization of nucleophilic sulfonylation conditions.
Analytical Characterization Benchmarks
Successful syntheses are validated through:
- ¹H NMR (DMSO-d₆):
HRMS : Calculated for C₁₇H₁₁N₃O₃S₂ [M+H]⁺: 385.0184; Found: 385.0187.
XRD : Dihedral angle between triazole and pyrimidinone planes = 12.7°, indicating partial conjugation.
Industrial-Scale Considerations
Cost Analysis of Routes
| Method | Raw Material Cost ($/kg) | PMI* | E-Factor** |
|---|---|---|---|
| Domino reaction | 420 | 18.7 | 23.4 |
| Multicomponent | 580 | 24.3 | 31.2 |
| Late-stage sulfonation | 380 | 15.9 | 19.8 |
Process Mass Intensity; *Environmental factor (kg waste/kg product)*
The late-stage sulfonation route offers superior cost and environmental metrics, though domino reactions provide better atom economy.
Chemical Reactions Analysis
Types of Reactions
3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), manganese dioxide (MnO2)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, thiols, and alkoxides
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted phenylsulfonyl compounds.
Scientific Research Applications
3-(Phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one is a complex heterocyclic compound with a thieno[2,3-e] framework fused with triazolo[1,5-a] and pyrimidin-5(4H)-one structures, making it potentially useful in medicinal chemistry. The phenylsulfonyl group enhances its pharmacological properties, especially in receptor binding and biological activity.
Potential Applications
The unique structure and biological activity of this compound make it suitable for various applications:
- Lead compound in pharmacology Interaction studies have shown that this compound has a specific binding affinity for the 5-HT6 receptor and its structural complexity may offer therapeutic advantages.
-
Serotonin Receptor Antagonists A study on the synthesis and biological activity of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines found that they are potent and selective serotonin 5-HT6 receptor antagonists .
- One compound, 3-(phenylsulfonyl)-N-(2-thienylmethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine 2{1,28}, demonstrated the greatest affinity in a 5-HT6 receptor radioligand binding assay (Ki=1.7 nM) .
- Another compound, 3-[(3-chlorophenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine 2{5,26}, appeared to be the most active in a functional assay (IC50=29.0 nM) .
- Medicinal Chemistry Due to its complex heterocyclic nature, the compound is notable for potential applications in medicinal chemistry.
Structural Analogs and Their Activities
Several compounds share structural similarities with this compound.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-(methylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one | Similar thieno-triazole-pyrimidine framework | Moderate serotonin receptor activity |
| 4-(phenylsulfonyl)thieno[3,2-d][1,2]pyrimidine | Different ring structure but similar sulfonyl group | Antitumor activity reported |
| 6-(phenylsulfonyl)pyrido[2,3-d][1,2]triazole | Contains triazole and sulfonyl groups | Potentially active against certain cancers |
Mechanism of Action
The mechanism of action of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The compound’s activity and stability are highly sensitive to substituent variations. Key analogs include:
Notes:
- *Yields for phenylsulfonyl derivatives are lower (3–26%) due to steric and electronic challenges in sulfonation steps .
- Carboxamide and oxadiazole analogs exhibit improved aqueous solubility but reduced CNS penetration compared to sulfonyl derivatives .
Serotonin 5-HT6 Receptor Antagonism
The phenylsulfonyl group is critical for 5-HT6 receptor binding. Derivatives like 3-(phenylsulfonyl)-N-(m-tolyl)thieno-triazolo-pyrimidin-5-amine (CAS: 892730-75-5) show submicromolar Ki values (8–10 nM), outperforming carboxamide analogs (Ki > 1 µM) . The sulfonyl moiety stabilizes interactions with hydrophobic receptor pockets, while electron-withdrawing substituents (e.g., 4-trifluoromethyl) enhance metabolic stability .
Anticancer Activity
Thieno-triazolo-pyrimidines with 1,2,4-oxadiazole substituents (e.g., compound 3b) demonstrate modest anticancer activity (27% growth inhibition in LOX IMVI melanoma at 10^-5 M) but lack broad-spectrum efficacy . In contrast, phenylsulfonyl derivatives are largely inactive in NCI-60 screens, suggesting specificity for neurological targets .
Urea Transporter UT-B Inhibition
Analog 3b () inhibits UT-B with IC50 = 48 nM, likely due to the 4-isopropylbenzenesulfonyl group enhancing hydrophobic interactions with the transporter’s substrate-binding site .
Key Research Findings
Synthetic Challenges : Phenylsulfonyl derivatives require precise control of reaction conditions (e.g., acetic acid as a catalyst) to avoid decomposition .
Structure-Activity Relationship (SAR) :
- Electron-Withdrawing Groups : Improve 5-HT6 binding (e.g., 4-CF3, 4-OCF3) but reduce synthetic yields .
- Bulkier Substituents : Decrease CNS penetration but enhance metabolic stability .
Dimroth Rearrangement: Used to synthesize isomeric thieno[3,2-e]triazolo-pyrimidines, which show lower bioactivity than [2,3-e] isomers .
Biological Activity
3-(Phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound involves multi-step organic reactions. The key steps typically include:
- Formation of the Thieno and Triazolo Rings : This is achieved through cyclization reactions using appropriate precursors under controlled conditions.
- Introduction of Functional Groups : The phenylsulfonyl group is introduced via nucleophilic substitution reactions.
The detailed synthetic routes can vary but generally involve strong acids or bases and specific catalysts to facilitate the formation of the desired structure .
Selective Serotonin 5-HT6 Receptor Antagonism
Research has shown that 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines exhibit significant affinity for the serotonin 5-HT6 receptor. In a study evaluating various derivatives, one compound demonstrated an IC50 value of 29.0 nM in functional assays and a Ki value of 1.7 nM in radioligand binding assays for the 5-HT6 receptor . This indicates a high selectivity for the 5-HT6 receptor over other serotonin receptors (e.g., 5-HT2A and 5-HT2B), suggesting potential therapeutic applications in treating neuropsychiatric disorders.
The mechanism by which this compound exerts its effects primarily involves binding to the serotonin 5-HT6 receptor. This interaction inhibits receptor activity and modulates neurotransmitter release and signaling pathways. The selectivity for the 5-HT6 receptor suggests that this compound could be developed as a targeted therapy for conditions like Alzheimer's disease or schizophrenia .
Case Study: 5-HT6 Receptor Binding Affinity
In a systematic evaluation of various derivatives of thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines:
- Active Compound : A derivative with a phenylsulfonyl substituent showed an IC50 of 29.0 nM.
- Selectivity : The compound displayed high selectivity with minimal activity at other serotonin receptors .
Anticancer Screening
In related research involving thienopyrimidine compounds:
Q & A
Q. What are the standard synthetic routes for 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one and its derivatives?
Methodological Answer: The synthesis typically involves domino reactions between 2-azidothiophene-3-carboxylates and activated nitriles or acetonitriles. For example:
- Step 1: React 2-azidothiophene-3-carboxylate with substituted acetonitrile in dry methanol under sodium methylate catalysis (0.001 mol each in 20 mL MeOH).
- Step 2: Stir for 5 minutes, monitor via TLC, and filter the precipitate. Wash with water/MeOH to isolate the product .
- Key Data: Yields range from 80–90% for derivatives like 3-(1,2,4-oxadiazol-5-yl) analogs. Purity is confirmed via NMR and elemental analysis .
Q. Table 1: Representative Synthetic Yields and Characterization
| Compound | Yield | Melting Point (°C) | Key NMR Shifts (δ, ppm) | MS (m/z) |
|---|---|---|---|---|
| 3-(1-Methylpyrrole-2-carbonyl) | 77% | >300 | 8.13 (2H, dd), 2.45 (s) | 300 |
| 3-(1,2,4-Oxadiazol-5-yl) derivative | 90% | >300 | 8.13 (2H, dd), 2.30 (s) | 358 |
Q. How are these compounds characterized for structural validation?
Methodological Answer: Use a combination of:
- 1H/13C NMR: Identify substituent environments (e.g., phenylsulfonyl groups show aromatic protons at δ 7.55–8.13 ppm; methyl groups at δ 2.30–2.45 ppm) .
- Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., m/z 300 for M++1 in compound 7d) .
- Elemental Analysis: Match calculated vs. observed C/H/N ratios (e.g., 52.24% C, 3.11% H, 23.27% N for 7d) .
Q. What preliminary biological screening approaches are used for these compounds?
Methodological Answer:
- Anticancer Screening: Test at 10<sup>−5</sup> M against NCI-60 cell lines (e.g., LOX IMVI melanoma). Compounds like 3b showed 27% growth inhibition .
- Solubility Assessment: Use DMSO/PBS solutions to identify solubility issues impacting cell penetration .
- Enzyme Assays: Evaluate inhibition of targets like lactate dehydrogenase (LDH) or urea transporters (UT-B) .
Advanced Research Questions
Q. How can synthetic yields be optimized for low-yield derivatives (e.g., <10%)?
Methodological Answer:
Q. How to resolve contradictions in reported biological activity data?
Example: While some studies report antitumor activity (e.g., 27% inhibition in LOX IMVI) , others note low activity due to poor solubility . Resolution Strategy:
- Modify Substituents: Introduce hydrophilic groups (e.g., carboxamide in 7f) to improve solubility .
- Dose-Response Studies: Test activity across concentrations (10<sup>−9</sup>–10<sup>−4</sup> M) to identify optimal ranges .
- Mechanistic Profiling: Use transcriptomics to confirm target engagement (e.g., UT-B inhibition in kidney cells) .
Q. What role does the Dimroth rearrangement play in structural isomerism?
Methodological Answer: Under basic conditions (e.g., K2CO3/DMF), angular isomers (e.g., 54a) rearrange to linear analogs (56) via Dimroth mechanisms .
Q. How to design structure-activity relationship (SAR) studies for this scaffold?
Methodological Answer:
- Substituent Variation: Synthesize analogs with differing sulfonyl groups (e.g., 4-CF3, 4-OCH3) and assess potency .
- Pharmacophore Mapping: Use docking studies to identify critical interactions (e.g., 5-HT6 receptor binding) .
- Data Correlation: Link logP values (e.g., 3.5–4.2) with cellular uptake and IC50 trends .
Q. What in vivo models are suitable for evaluating pharmacokinetics?
Methodological Answer:
Q. Table 2: Key Biological Data for Selected Derivatives
| Compound | Target Activity (IC50) | Solubility (µg/mL) | logP |
|---|---|---|---|
| 3b | LOX IMVI inhibition: 27% (10<sup>−5</sup> M) | <5 (PBS) | 3.8 |
| 3d | UT-B inhibition: 45 nM | 12 (DMSO) | 2.9 |
| 7f | LDHA inhibition: 1.2 µM | 25 (MeOH) | 3.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
